Ethyl (1,3-thiazolidin-2-ylidene)acetate
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Overview
Description
Ethyl (1,3-thiazolidin-2-ylidene)acetate is a heterocyclic compound featuring a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the thiazolidine family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1,3-thiazolidin-2-ylidene)acetate typically involves the construction of the 2-ylidene-1,3-thiazolidine ring from acyclic precursors in a single synthetic process. One common method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis are utilized to achieve efficient and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1,3-thiazolidin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride, sodium acetate, and chloroacetic acid. Reaction conditions often involve solvents like ethanol and acetonitrile, with temperatures ranging from ambient to 70°C .
Major Products Formed
Major products formed from these reactions include 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives and various substituted thiazolidinones .
Scientific Research Applications
Ethyl (1,3-thiazolidin-2-ylidene)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of ethyl (1,3-thiazolidin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound acts as a noncompetitive inhibitor of metalloproteinase aggrecanase and phospholipase A2, which are involved in inflammatory processes . Additionally, it serves as a ligand for cannabinoid receptors and inhibitors of kinases such as GSK3β and JNK3 .
Comparison with Similar Compounds
Similar Compounds
2-Ylidene-1,3-thiazolidines: These compounds share a similar structure but differ in the substitution pattern at the C-2 position.
Thiazolidine-2,4-diones: Known for their antidiabetic properties, these compounds have a different substitution pattern and biological activity.
Thiazolidin-4-ones: These compounds exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
Ethyl (1,3-thiazolidin-2-ylidene)acetate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which enhances its pharmacokinetic properties and biological activity compared to other thiazolidine derivatives .
Properties
CAS No. |
50621-04-0 |
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Molecular Formula |
C7H11NO2S |
Molecular Weight |
173.24 g/mol |
IUPAC Name |
ethyl 2-(1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C7H11NO2S/c1-2-10-7(9)5-6-8-3-4-11-6/h5,8H,2-4H2,1H3 |
InChI Key |
LOTIFAYZTRAOOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1NCCS1 |
Origin of Product |
United States |
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